molecular formula C12H15NO2S B13000916 4-Isopropyl-N-(prop-2-yn-1-yl)benzenesulfonamide

4-Isopropyl-N-(prop-2-yn-1-yl)benzenesulfonamide

Cat. No.: B13000916
M. Wt: 237.32 g/mol
InChI Key: FSRKPXPNOVYGEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isopropyl-N-(prop-2-yn-1-yl)benzenesulfonamide (IUPAC name: 4-propan-2-yl-N-prop-2-ynylbenzenesulfonamide; molecular formula: C₁₂H₁₅NO₂S; molecular weight: 237.32 g/mol) is a sulfonamide derivative characterized by an isopropyl substituent at the para-position of the benzene ring and a propargyl (prop-2-yn-1-yl) group attached to the sulfonamide nitrogen. Its SMILES notation is CC(C)C1=CC=C(C=C1)S(=O)(=O)NCC≡C. This compound serves as a versatile intermediate in medicinal chemistry and catalysis, particularly in gold(I)-catalyzed reactions due to the reactive alkyne moiety .

Properties

Molecular Formula

C12H15NO2S

Molecular Weight

237.32 g/mol

IUPAC Name

4-propan-2-yl-N-prop-2-ynylbenzenesulfonamide

InChI

InChI=1S/C12H15NO2S/c1-4-9-13-16(14,15)12-7-5-11(6-8-12)10(2)3/h1,5-8,10,13H,9H2,2-3H3

InChI Key

FSRKPXPNOVYGEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NCC#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropyl-N-(prop-2-yn-1-yl)benzenesulfonamide typically involves the reaction of 4-isopropylbenzenesulfonyl chloride with propargylamine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for 4-Isopropyl-N-(prop-2-yn-1-yl)benzenesulfonamide are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Isopropyl-N-(prop-2-yn-1-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

4-Isopropyl-N-(prop-2-yn-1-yl)benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Isopropyl-N-(prop-2-yn-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzene Ring

a) 2,4,6-Trimethyl-N-(prop-2-yn-1-yl)benzenesulfonamide
  • Structure : Methyl groups at the 2-, 4-, and 6-positions instead of isopropyl.
  • Synthesis : Achieved in 93% yield via a reported procedure, with ¹H NMR confirming the propargyl group (δ 2.09 ppm, t, J = 2.6 Hz) and methyl substituents (δ 2.30, 2.65 ppm) .
  • Key Differences : Increased steric hindrance from trimethyl groups reduces solubility in polar solvents compared to the isopropyl analog.
b) 4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide Derivatives
  • Examples :
    • 4-Methyl-N-((5-methylfuran-2-yl)methyl)-N-(prop-2-yn-1-yl)benzenesulfonamide (int-6): Synthesized in 63% yield (3 steps) with HRMS [M + Na]⁺ = 388.0974 .
    • 4-Methyl-N-(3-(4-fluorophenyl)prop-2-yn-1-yl)-N-((5-methylfuran-2-yl)methyl)benzenesulfonamide (1g): 86% yield, mp 86–88°C .

Modifications to the Propargyl Group

a) 4-(2-(Prop-2-yn-1-ylamino)ethyl)benzenesulfonamide (Compound 9)
  • Structure : Ethyl linker between the sulfonamide and propargyl group.
  • Synthesis: 69% yield via reaction of 4-(2-aminoethyl)benzenesulfonamide with propargyl bromide .
b) N-(2-Oxopropyl)-4-methylbenzenesulfonamide (Compound 47)
  • Synthesis : Derived from 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide via Au(I)-catalyzed hydration, yielding a ketone-functionalized analog .
  • Key Differences : The ketone group introduces hydrogen-bonding capability, altering reactivity in nucleophilic additions compared to the alkyne in the parent compound .

Heterocyclic and Thiazole-Based Analogs

a) 4-Isopropyl-N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide (5a)
  • Structure : Thiazole ring replaces the propargyl group.
  • Synthesis : 72% yield via coupling of 4-isopropylbenzenesulfonamide with a thiazole intermediate .
  • Key Differences : The thiazole moiety enhances kinase inhibitory activity (e.g., SphK1), making this analog pharmacologically distinct from the alkyne-containing parent compound .
b) 4-Nitro-N-(3-methylbut-2-en-1-yl)-N-(prop-2-yn-1-yl)benzenesulfonamide
  • Structure : Nitro group at the para-position and a branched alkene substituent.
  • Properties : Molecular weight 308.36 g/mol; CAS 1147121-55-8 .

Data Tables

Table 1. Physical and Spectral Properties of Selected Analogs

Compound Name Molecular Formula Yield (%) Melting Point (°C) Key Spectral Data (¹H NMR/HRMS) Reference
Target Compound C₁₂H₁₅NO₂S N/A N/A SMILES: CC(C)C1=CC=C(C=C1)S(=O)(=O)NCC≡C
2,4,6-Trimethyl-N-(prop-2-yn-1-yl)benzenesulfonamide C₁₂H₁₅NO₂S 93 N/A δ 2.09 (t, J = 2.6 Hz, 1H)
4-Methyl-N-((5-methylfuran-2-yl)methyl)-N-(prop-2-yn-1-yl)benzenesulfonamide C₂₁H₂₃NO₃S 63 N/A HRMS [M + Na]⁺: 388.0974
4-Isopropyl-N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide C₂₅H₂₅N₂O₄S₂ 72 N/A N/A

Biological Activity

4-Isopropyl-N-(prop-2-yn-1-yl)benzenesulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a benzenesulfonamide moiety, which is known for its diverse pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article will explore the biological activity of this compound, summarizing data from various studies and presenting relevant findings in a structured format.

Anticancer Activity

Several studies have evaluated the anticancer potential of benzenesulfonamide derivatives. For instance, compounds similar to 4-Isopropyl-N-(prop-2-yn-1-yl)benzenesulfonamide have shown significant inhibitory effects on tumor cell proliferation. In one study, a related compound demonstrated an IC50 value of 0.7 μM against HIF-1-mediated transcription in human glioma cells under hypoxic conditions .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (μM)Mechanism of Action
4-Isopropyl-N-(prop-2-yn-1-yl)benzenesulfonamideLN229-HRE-Lux0.7Inhibition of HIF-1 signaling pathway
Compound 2aVarious Tumor Cells3.0Induces apoptosis and inhibits proliferation
Compound 3cU-87 MG (Glioblastoma)2.6Targets miR-21 expression

Anti-inflammatory Activity

The anti-inflammatory properties of sulfonamides are well-documented. In a study evaluating benzenesulfonamide derivatives, compounds exhibited significant inhibition of carrageenan-induced edema in rat models, with some achieving over 90% inhibition at specific doses . This suggests that structural modifications in compounds like 4-Isopropyl-N-(prop-2-yn-1-yl)benzenesulfonamide can enhance their anti-inflammatory efficacy.

Antimicrobial Activity

The antimicrobial activity of sulfonamides is another important aspect. Related compounds have demonstrated potent activity against various bacterial strains. For example, one derivative exhibited a minimum inhibitory concentration (MIC) of 6.72 mg/mL against E. coli and similar effectiveness against S. aureus and P. aeruginosa .

Table 2: Antimicrobial Activity Overview

CompoundTarget OrganismMIC (mg/mL)
Compound 4dE. coli6.72
Compound 4hS. aureus6.63
Compound 4aP. aeruginosa6.67

Case Study: HIF-1 Inhibition

A notable study focused on the inhibition of the HIF-1 signaling pathway using various benzenesulfonamide derivatives, including those structurally related to our compound of interest. The study found that modifications to the sulfonamide group significantly impacted the IC50 values, indicating that specific structural features are crucial for biological activity .

Case Study: Antimicrobial Efficacy

Another research effort examined the antimicrobial properties of sulfonamide derivatives against clinical isolates of bacteria. Compounds were tested for their ability to inhibit growth and showed promising results against resistant strains . This highlights the potential clinical applications of compounds like 4-Isopropyl-N-(prop-2-yn-1-yl)benzenesulfonamide in treating infections.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.